Mulberrofuran C
Overview
Description
Mechanism of Action
- Primary Targets : Mulberrofuran C has been identified as a potent inhibitor of two major enzymes associated with hepatitis A virus (HAV): 3C proteinase (3C pro) and RNA-directed RNA polymerase (RdRP) .
- Binding Affinity : this compound binds to both 3C pro and RdRP, demonstrating better binding affinity than control compounds (atropine and pyridinyl ester) that were previously identified as HAV inhibitors .
- Stability and Interaction : Molecular dynamics simulations revealed that this compound remains stable and interacts with the active sites of these enzymes throughout the simulation period .
- Potential Drug Candidate : this compound’s ability to target these enzymes makes it a promising drug candidate against HAV infection .
- Absorption : this compound’s oral absorption properties were considered during its selection. It satisfies Lipinski’s rule of five and Jorgensen’s rule of three, indicating favorable oral bioavailability .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Biochemical Analysis
Biochemical Properties
Mulberrofuran C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of matrix metalloproteinase-1 (MMP1), which is involved in the degradation of extracellular matrix components . Additionally, it interacts with superoxide dismutase type-1 (SOD1), enhancing its expression and thereby contributing to its antioxidant properties . These interactions highlight the compound’s potential in modulating oxidative stress and inflammation.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In human keratinocytes, it has been found to protect against UVB-induced photodamage by inhibiting MMP1 expression and enhancing collagen-1 (COL1A1) and β-catenin (CTNNB1) expression . This indicates its role in maintaining skin health and preventing photoaging. Furthermore, this compound has shown hepatoprotective effects in HepG2 cells by reducing oxidative stress and enhancing cell viability . These cellular effects underscore its potential therapeutic applications in dermatology and hepatology.
Molecular Mechanism
The molecular mechanism of this compound involves several pathways. It acts as an inhibitor of hepatitis A virus 3C proteinase (3Cpro) and RNA-directed RNA polymerase (RdRP), thereby hindering viral replication and transcription . Additionally, this compound modulates the Wnt/β-catenin signaling pathway, which plays a critical role in cell proliferation and differentiation . These molecular interactions elucidate the compound’s multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, maintaining its bioactivity over extended periods Studies have shown that this compound retains its hepatoprotective and neuroprotective activities over time, indicating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance cell viability and reduce oxidative stress in neuroblastoma cells . Higher doses may lead to adverse effects, including cytotoxicity and disruption of cellular homeostasis . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as phenylalanine ammonia-lyase and chalcone synthase, which are part of the phenylpropanoid and flavonoid biosynthetic pathways . These pathways contribute to the production of secondary metabolites with antioxidant and anti-inflammatory properties. The interaction of this compound with these enzymes underscores its role in modulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . This targeted distribution enhances its bioavailability and efficacy in exerting its biological effects. Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It is predominantly localized in the cytoplasm and interacts with organelles such as the endoplasmic reticulum and mitochondria . These interactions are mediated by targeting signals and post-translational modifications that direct this compound to specific compartments. This subcellular localization is essential for its role in modulating cellular processes and maintaining cellular homeostasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Mulberrofuran C can be synthesized through a thermal [4+2]-cycloaddition reaction between a chalcone and a dehydroprenyl diene . The presence of a hydrogen-bonded ortho hydroxyl substituent on the chalcone is essential for the Diels-Alder reactivity, as it lowers the reaction barrier and enhances the interaction between the diene and chalcone .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from the branches and leaves of mulberry trees. The process includes drying and pulverizing the plant material, followed by solvent extraction and purification to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Mulberrofuran C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced phenolic compounds.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted phenolic compounds, which can have different biological activities and properties.
Scientific Research Applications
Mulberrofuran C has a wide range of scientific research applications:
Comparison with Similar Compounds
Mulberrofuran C is compared with other similar compounds, such as:
Mulberrofuran G: Another Diels-Alder-type adduct with similar neuroprotective activity.
Sanggenon G: A compound with comparable antioxidant and anti-inflammatory properties.
Kuwanon G: Known for its anti-Alzheimer’s disease and anti-cancer activities.
This compound stands out due to its unique combination of biological activities and its potential for diverse applications in medicine and industry.
Properties
IUPAC Name |
[(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28O9/c1-16-8-24(22-6-4-19(35)13-26(22)38)32(34(42)23-7-5-20(36)14-27(23)39)25(9-16)33-28(40)10-18(11-29(33)41)30-12-17-2-3-21(37)15-31(17)43-30/h2-7,9-15,24-25,32,35-41H,8H2,1H3/t24-,25+,32-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGKDESIYCVAOP-UNTHUGQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C=C(C=C4O)C5=CC6=C(O5)C=C(C=C6)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70999250 | |
Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77996-04-4 | |
Record name | [(1S,2R,6R)-2-[2,6-Dihydroxy-4-(6-hydroxy-2-benzofuranyl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methyl-3-cyclohexen-1-yl](2,4-dihydroxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77996-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mulberrofuran C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077996044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2,4-Dihydroxyphenyl)[1~2~,1~6~,3~2~,3~4~-tetrahydroxy-1~4~-(6-hydroxy-1-benzofuran-2-yl)-2~5~-methyl-2~1~,2~2~,2~3~,2~4~-tetrahydro[1~1~,2~1~:2~3~,3~1~-terphenyl]-2~2~-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70999250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(1S,2R,6R)-2-[2,6-dihydroxy-4-(6-hydroxy-1-benzofuran-2-yl)phenyl]-6-(2,4-dihydroxyphenyl)-4-methylcyclohex-3-en-1-yl]-(2,4-dihydroxyphenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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